Anti-HIV-1 Therapeutic Index in H9 Lymphocytes: Hyponine E vs. Hypoglaunine D vs. Triptonine B
Hyponine E inhibits HIV-1 replication in human H9 lymphocytes with an EC₅₀ of 0.17 μg/mL and exhibits a cytotoxicity IC₅₀ of 1.95 μg/mL in the same cell line, yielding an in vitro therapeutic index (TI) of approximately 11.5 . This TI positions Hyponine E as moderately selective relative to Hypoglaunine D, which shows a substantially weaker EC₅₀ of 22 μg/mL in H9 cells, and relative to Triptonine B, which demonstrates an EC₅₀ of <0.10 μg/mL with a TI exceeding 1000 [1]. These data highlight a critical procurement decision: Triptonine B offers superior potency and selectivity for pure antiviral applications, while Hyponine E provides a balanced antiviral–cytotoxicity window that may be advantageous when anti-inflammatory co-activity is also desired [1].
| Evidence Dimension | Anti-HIV-1 EC₅₀, cytotoxicity IC₅₀, and Therapeutic Index in H9 lymphocytes |
|---|---|
| Target Compound Data | EC₅₀ = 0.17 μg/mL; IC₅₀ = 1.95 μg/mL; TI ≈ 11.5 |
| Comparator Or Baseline | Hypoglaunine D EC₅₀ = 22 μg/mL; Triptonine B EC₅₀ < 0.10 μg/mL, TI > 1000 |
| Quantified Difference | Hyponine E is 129-fold more potent than Hypoglaunine D (0.17 vs 22 μg/mL), but ~1.7-fold less potent and ~87-fold less selective than Triptonine B. |
| Conditions | HIV-1 in human H9 lymphocyte cell line; in vitro antiviral assay |
Why This Matters
The quantitative therapeutic index enables rational selection: Hyponine E offers a unique middle-tier antiviral potency suitable for research applications where dual antiviral and anti-inflammatory readouts are required, avoiding the extremes of weak Hypoglaunine D or ultra-potent but anti-inflammatory activity-unverified Triptonine B.
- [1] Duan, H.; Takaishi, Y.; Imakura, Y.; Jia, Y.; Li, D.; Cosentino, L.M.; Lee, K.H. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents. J. Nat. Prod. 2000, 63 (3), 357–361. View Source
